The synthesis of BMS-593214 involves several critical steps, primarily utilizing the Povarov reaction, which is a well-established method for synthesizing tetrahydroquinolines. The efficient gram-scale synthesis required significant optimization to enhance yield and purity. Key technical details include:
BMS-593214 has a complex molecular structure characterized by its tetrahydroquinoline core. The molecular formula is , with a molecular weight of approximately 215.28 g/mol. Structural analysis reveals:
BMS-593214 undergoes specific chemical reactions that facilitate its interaction with factor VIIa:
The mechanism by which BMS-593214 exerts its antithrombotic effects involves:
BMS-593214 exhibits several notable physical and chemical properties:
BMS-593214 is primarily investigated for its applications in treating thrombotic conditions due to its mechanism as an active-site inhibitor of factor VIIa. Its potential uses include:
BMS-593214 is a small-molecule inhibitor specifically targeting activated Factor VII (FVIIa), a key serine protease in the coagulation cascade. It functions as an active site-directed inhibitor of the tissue factor (TF)-FVIIa complex, the primary physiological initiator of blood coagulation [2] [9]. By binding competitively to the FVIIa catalytic domain, BMS-593214 blocks the conversion of Factor X (FX) to activated FX (FXa), thereby suppressing thrombin generation and fibrin formation [2] [3]. This mechanism positions it within the pharmacological class of selective extrinsic pathway inhibitors, distinct from direct thrombin or FXa inhibitors like dabigatran or rivaroxaban [6].
BMS-593214 emerged from Bristol-Myers Squibb's research efforts in the early 2000s to develop small-molecule alternatives to biologics targeting the TF-FVIIa complex. Its discovery involved structure-based drug design (SBDD) approaches leveraging X-ray crystallography of FVIIa-inhibitor complexes [5] [9]. The compound was optimized from earlier leads like PHA-798 through systematic modifications to enhance potency, selectivity, and pharmacokinetic properties [8]. Preclinical development prioritized overcoming the historical challenges of targeting the shallow active site of FVIIa, culminating in gram-scale synthesis for advanced testing [5]. BMS-593214 represented a significant milestone as one of the first orally bioavailable FVIIa inhibitors demonstrating robust in vivo antithrombotic efficacy [2] [9].
BMS-593214 (chemical name: 2'-((6R,6aR,11bR)-2-(aminoiminomethyl)-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5'-hydroxy-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid) is a chiral molecule with three defined stereocenters and absolute configuration (6R,6aR,11bR) [7]. Its molecular formula is C₃₁H₂₇N₃O₄, with a molecular weight of 505.56 g/mol [1] [3]. The structure incorporates:
Table 1: Structural and Physicochemical Properties of BMS-593214
Property | Value/Description |
---|---|
CAS Registry Number | 1004551-40-9 |
Molecular Formula | C₃₁H₂₇N₃O₄ |
Molecular Weight | 505.56 g/mol |
Stereochemistry | Absolute configuration: (6R,6aR,11bR) |
Defined Stereocenters | 3 |
SMILES Notation | COC1=C(O)C=C(C2=CC=C(C=C2)C(O)=O)C(=C1)[C@@H]3NC4=C(C=C(C=C4)C(N)=N)[C@@H]5[C@H]3CC6=C5C=CC=C6 |
Solubility (DMSO) | 100 mg/mL (197.8 mM) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7